molecular formula C20H23ClN2O2 B4075862 N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide

N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide

Cat. No.: B4075862
M. Wt: 358.9 g/mol
InChI Key: LTSHBEFKBVXDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide is a chemical compound known for its role as a selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions such as ischemic stroke and cerebral vasospasm .

Preparation Methods

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide involves several steps. One common synthetic route includes the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 2-phenylbutanoyl chloride under appropriate conditions to form the desired amide. The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide involves the inhibition of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound targets cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2, which are involved in the metabolism of arachidonic acid to 20-HETE. By inhibiting these enzymes, the compound reduces the levels of 20-HETE, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)22-16-8-9-19(18(21)14-16)23-10-12-25-13-11-23/h3-9,14,17H,2,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSHBEFKBVXDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.